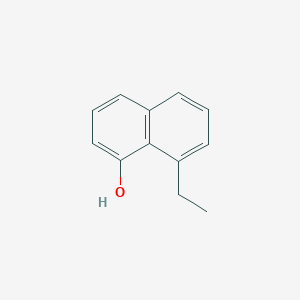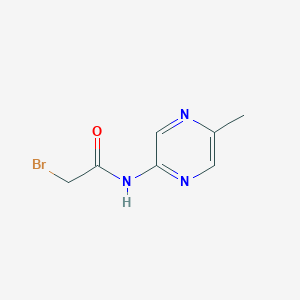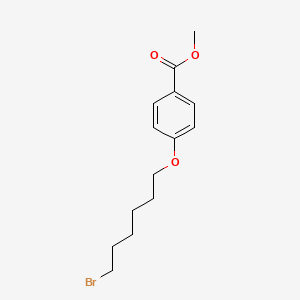
4-(6-bromophthalazin-1-yl)morpholine
Vue d'ensemble
Description
4-(6-bromophthalazin-1-yl)morpholine is a chemical compound with the molecular formula C12H12BrN3O It is characterized by the presence of a morpholine ring and a bromine atom attached to a phthalazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,4-dioxophthalazine with phosphorus pentachloride (PCl5) to form 1,4-dichlorophthalazine, which is then reacted with morpholine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(6-bromophthalazin-1-yl)morpholine may involve large-scale bromination and subsequent morpholine substitution reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-bromophthalazin-1-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazines, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Applications De Recherche Scientifique
4-(6-bromophthalazin-1-yl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-(6-bromophthalazin-1-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Morpholino-4-bromophthalazine
- 1-Morpholino-6-chlorophthalazine
- 1-Morpholino-6-fluorophthalazine
Uniqueness
4-(6-bromophthalazin-1-yl)morpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom can participate in specific substitution and coupling reactions that are not as readily achievable with other halogens .
Propriétés
Formule moléculaire |
C12H12BrN3O |
|---|---|
Poids moléculaire |
294.15 g/mol |
Nom IUPAC |
4-(6-bromophthalazin-1-yl)morpholine |
InChI |
InChI=1S/C12H12BrN3O/c13-10-1-2-11-9(7-10)8-14-15-12(11)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 |
Clé InChI |
DAXFBNABABBMFT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C3C=CC(=CC3=CN=N2)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,5R,6R,18R)-4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one](/img/structure/B8580525.png)



![2-[(5-Methyl-1H-imidazol-4-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8580552.png)




![5-benzyl-2-phenyl-6,7-dihydro-4H-furo[3,2-c]pyridine](/img/structure/B8580588.png)

![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(methoxyimino)-6-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B8580606.png)
